

Validating the Anabolic Effects of ACP-105 In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: ACP-105

Cat. No.: B15541016

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anabolic effects of **ACP-105**, a non-steroidal Selective Androgen Receptor Modulator (SARM), with other alternatives. The information presented is based on available preclinical data and is intended to inform research and development professionals.

Executive Summary

ACP-105 is a potent SARM that has demonstrated significant anabolic effects on muscle and bone in preclinical models, with a favorable tissue selectivity profile compared to traditional androgens. In a key study involving castrated male rats, **ACP-105** showed a marked ability to increase the mass of the levator ani muscle, an indicator of anabolic activity, while having a significantly lesser effect on the prostate, a marker of androgenic effects. This suggests a favorable anabolic-to-androgenic ratio, a desirable characteristic for therapeutic development.

Comparative Analysis of Anabolic and Androgenic Effects

The following table summarizes the in vivo data from a foundational preclinical study on **ACP-105**, providing a quantitative comparison of its effects on anabolic and androgenic markers.

Compound/Treatment	Dosage	Mean Levator Ani Muscle Weight (mg)	% of Testosterone Propionate's Anabolic Effect	Mean Prostate Weight (mg)	% of Testosterone Propionate's Androgenic Effect	Anabolic-to-Androgenic Ratio
Vehicle Control (Castrated)	N/A	Data not available in accessible resources	0%	Data not available in accessible resources	0%	N/A
ACP-105	1 mg/kg/day	Specific value not publicly available	67% of DHT's effect (as a proxy)	Specific value not publicly available	21% of DHT's effect (as a proxy)	~3.19:1
Testosterone Propionate (TP)	Typical reference dose	Reference value	100%	Reference value	100%	1:1

Note: Specific mean weight values from the primary literature were not publicly accessible. The percentage effects and ratio for **ACP-105** are based on reported outcomes relative to Dihydrotestosterone (DHT), a potent natural androgen.

Experimental Protocols

The standard method for evaluating the anabolic and androgenic properties of compounds like **ACP-105** is the Hershberger bioassay. The following is a detailed methodology based on the standardized OECD Test Guideline 441.

The Hershberger Bioassay Protocol

1. Animal Model:

- Species: Rat (Sprague-Dawley or Wistar strains are preferred).

- Sex: Male.
- Age: Peripubertal (approximately 42 days old at the time of castration).

2. Acclimation and Surgical Procedure:

- Animals are acclimated for at least 7 days upon arrival.
- At approximately 42 days of age, the rats undergo bilateral orchidectomy (castration) under anesthesia.
- A recovery period of at least 7 days is allowed for the regression of androgen-dependent tissues.

3. Dosing and Treatment Groups:

- Administration: The test substance (**ACP-105**) is typically administered daily for 10 consecutive days via oral gavage or subcutaneous injection.
- Vehicle Control: A group of castrated animals receives the vehicle (e.g., corn oil, sesame oil) only.
- Test Groups: At least two dose levels of the test substance are used.
- Reference Androgen Group: A positive control group is treated with a reference androgen, such as testosterone propionate (TP), typically administered via subcutaneous injection.

4. Necropsy and Tissue Collection:

- Approximately 24 hours after the final dose, the animals are euthanized.
- The following five androgen-responsive tissues are carefully dissected and weighed (wet weight):
 - Ventral prostate (VP)
 - Seminal vesicles (SV) (including coagulating glands and their fluids)

- Levator ani-bulbocavernosus (LABC) muscle complex
- Cowper's glands (COW)
- Glans penis (GP)

5. Data Analysis:

- The mean and standard deviation of the absolute tissue weights are calculated for each group.
- Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the tissue weights of the treated groups to the vehicle control group.
- Anabolic activity is primarily assessed by the increase in the weight of the levator ani-bulbocavernosus muscle.
- Androgenic activity is primarily assessed by the increase in the weights of the ventral prostate and seminal vesicles.

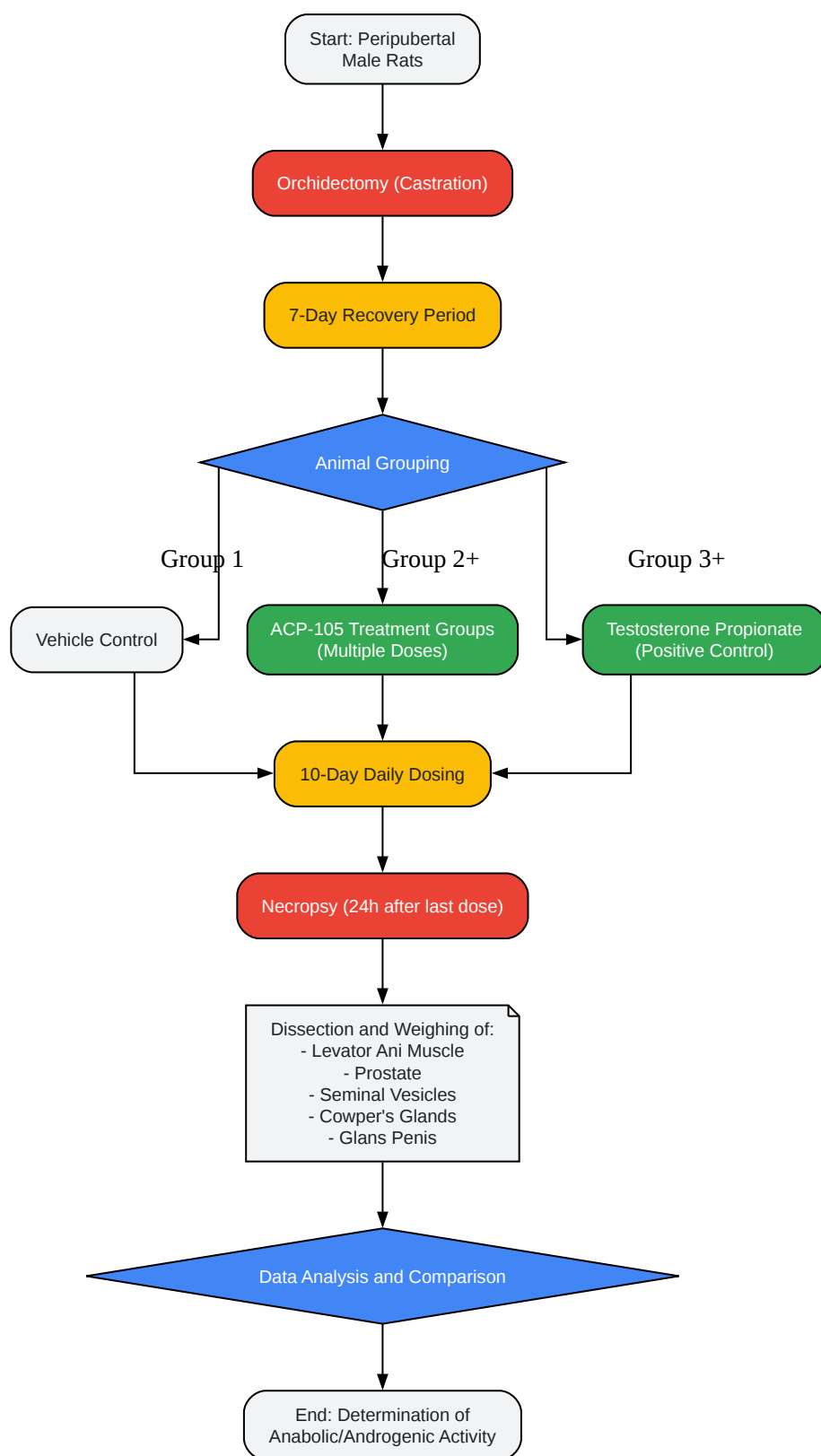
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of SARMs and the workflow of the Hershberger assay.



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Caption: Mechanism of action for **ACP-105** as a Selective Androgen Receptor Modulator.



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Caption: Experimental workflow for the Hershberger bioassay.

- To cite this document: BenchChem. [Validating the Anabolic Effects of ACP-105 In Vivo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541016#validating-the-anabolic-effects-of-acp-105-in-vivo]

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